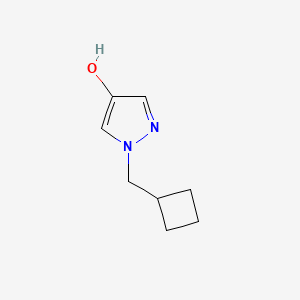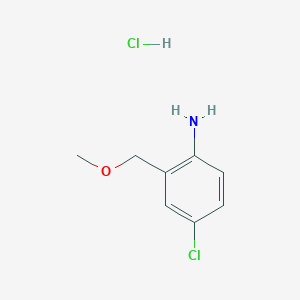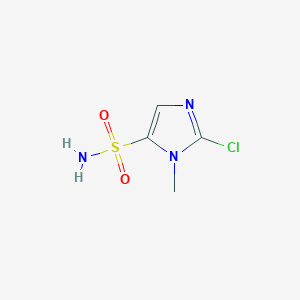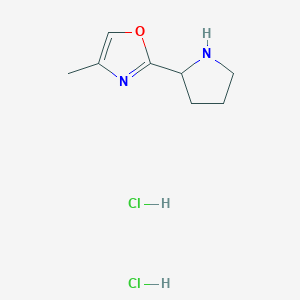
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Descripción general
Descripción
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPD is a synthetic compound that belongs to the oxazole family and has a molecular weight of 219.2 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Properties
Synthesis and Evaluation of Anticonvulsant Properties : A study focused on synthesizing a new set of compounds, including 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride, aimed at evaluating their potential as anticonvulsant agents. The compounds were tested using various models of seizures in mice, and the most promising compound showcased significant effectiveness in the tests. The study also speculated that the mechanism of action might involve blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Biological Activity and In Vivo Evaluation
Design, Synthesis, and Biological Activity : Another research synthesized and evaluated a series of new amides derived from the compound, analyzing their anticonvulsant activity. The in vivo preliminary results demonstrated that most molecules in the series revealed protection in at least one animal model of epilepsy. The study also explored the compounds' binding to voltage-gated sodium and calcium channels, hinting at their mechanism of anticonvulsant activity (Obniska et al., 2015).
In Vitro Studies and Mechanism of Action
Synthesis, Physicochemical, and Anticonvulsant Properties : A comprehensive study synthesized a series of derivatives and evaluated their anticonvulsant activities. The most active compounds showed higher potency and lower neurotoxicity than reference antiepileptic drugs, suggesting a promising therapeutic profile. The study provided insights into the potential mechanisms of action, involving interaction with neuronal voltage-sensitive channels (Rybka et al., 2014).
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;;/h5,7,9H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLYLCBNMKCREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride | |
CAS RN |
2097936-04-2 | |
| Record name | 4-methyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



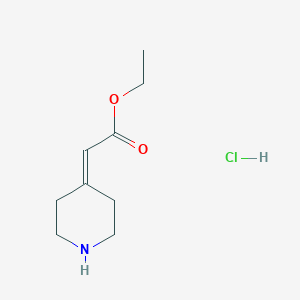
![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)
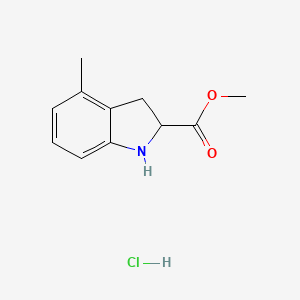
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)
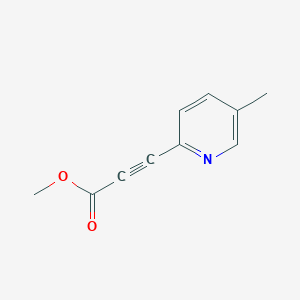


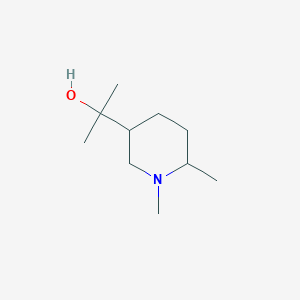
![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)
